molecular formula C26H30N2O2 B287773 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine

1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine

Cat. No. B287773
M. Wt: 402.5 g/mol
InChI Key: GIDFECMLXNMILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine, also known as compound B, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine is not fully understood, but it is thought to act by inhibiting specific enzymes or receptors in the body. This 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine has been shown to have activity against a range of biological targets, including enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. This 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine has been reported to have cytotoxic effects against cancer cells, as well as anti-inflammatory and antioxidant properties. Additionally, this 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine has been shown to have activity against certain bacterial and viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine in lab experiments is its high purity and stability. This 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine is easy to synthesize and can be obtained in large quantities, making it a valuable tool for researchers. However, one limitation of this 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine. One area of interest is in the development of new drugs that target specific biological pathways. Additionally, this 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine may have potential applications in the development of new treatments for bacterial and viral infections. Further research is needed to fully understand the mechanism of action of this 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine involves the reaction of 1,4-dibromo-but-2-yne with piperazine in the presence of a palladium catalyst. This method has been reported to yield the desired 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine in high purity and yield, making it a reliable and efficient method for synthesizing this 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine.

Scientific Research Applications

1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine has been studied for its potential applications in a range of scientific research fields. One of the main areas of interest has been in the development of new drugs for the treatment of various diseases. This 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine has been shown to have potential as a lead 1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine for the development of new drugs that target specific biological pathways.

properties

Product Name

1,4-Bis-(4-benzyloxy-but-2-ynyl)-piperazine

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

1,4-bis(4-phenylmethoxybut-2-ynyl)piperazine

InChI

InChI=1S/C26H30N2O2/c1-3-11-25(12-4-1)23-29-21-9-7-15-27-17-19-28(20-18-27)16-8-10-22-30-24-26-13-5-2-6-14-26/h1-6,11-14H,15-24H2

InChI Key

GIDFECMLXNMILF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC#CCOCC2=CC=CC=C2)CC#CCOCC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC#CCOCC2=CC=CC=C2)CC#CCOCC3=CC=CC=C3

Origin of Product

United States

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